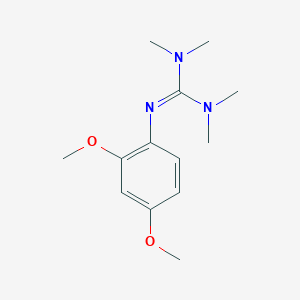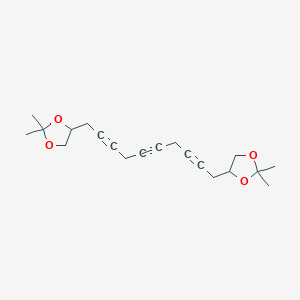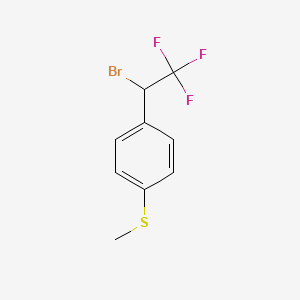
6-Phenylhepta-3,5-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Phenylhepta-3,5-dien-2-one can be synthesized through a Claisen–Schmidt condensation reaction. This involves the reaction of cinnamaldehyde with acetone in the presence of a base such as sodium hydroxide . The reaction typically proceeds under mild conditions, resulting in the formation of the desired product with good yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Claisen–Schmidt condensation remains a viable route for large-scale synthesis. The scalability of this reaction makes it suitable for industrial applications, provided that the reaction conditions are optimized for efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 6-Phenylhepta-3,5-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated compounds.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated or partially saturated hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
6-Phenylhepta-3,5-dien-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying conjugated diene systems.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Phenylhepta-3,5-dien-2-one involves its interaction with various molecular targets and pathways. The conjugated diene system allows it to participate in electron transfer reactions, potentially affecting cellular redox states. Additionally, its phenyl group can interact with hydrophobic pockets in proteins, influencing their function and activity.
Similar Compounds:
Cinnamaldehyde: A precursor in the synthesis of this compound, known for its antimicrobial properties.
Uniqueness: this compound is unique due to its specific conjugated diene system and phenyl group, which confer distinct chemical reactivity and potential biological activity. Its synthesis from readily available precursors like cinnamaldehyde also makes it an attractive compound for various applications.
Propiedades
| 113486-01-4 | |
Fórmula molecular |
C13H14O |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
6-phenylhepta-3,5-dien-2-one |
InChI |
InChI=1S/C13H14O/c1-11(7-6-8-12(2)14)13-9-4-3-5-10-13/h3-10H,1-2H3 |
Clave InChI |
TYTPGLJGQNSHEV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=CC=C(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








